Aztreonam

概要

説明

Aztreonam is a synthetic monocyclic beta-lactam antibiotic belonging to the monobactam class. It is primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa. This compound is known for its resistance to beta-lactamases, enzymes produced by bacteria that can inactivate many other beta-lactam antibiotics . It was first approved for medical use in the United States in 1986 and is available under various brand names, including Azactam .

準備方法

Synthetic Routes and Reaction Conditions: Aztreonam is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the beta-lactam core, followed by the introduction of the side chains. Key steps include the formation of the azetidinone ring and the attachment of the thiazolyl and aminothiazolyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same synthetic steps as in laboratory synthesis but is optimized for higher efficiency and yield. The final product is purified through crystallization and filtration to obtain this compound in its pure form. Quality control measures are implemented to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions: Aztreonam undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed by beta-lactamases, although it is resistant to many of these enzymes.

Oxidation and Reduction: These reactions can modify the functional groups on the this compound molecule, potentially altering its activity.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often in the presence of beta-lactamase enzymes.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound by beta-lactamases results in the formation of inactive metabolites .

科学的研究の応用

Clinical Uses

Aztreonam is indicated for a variety of infections, particularly those caused by aerobic gram-negative bacteria. It is commonly used in the treatment of:

- Urinary Tract Infections : Effective against Enterobacteriaceae, this compound is often used for complicated urinary tract infections.

- Lower Respiratory Tract Infections : It is indicated for pneumonia and bronchitis, particularly in patients with cystic fibrosis.

- Intra-abdominal Infections : this compound is effective in managing infections following gastrointestinal perforations or abscesses.

- Septicemia and Endometritis : The drug is utilized in severe bloodstream infections and gynecological infections.

- Skin and Soft Tissue Infections : It is also prescribed for skin infections due to susceptible gram-negative organisms.

Pharmacological Properties

This compound exhibits several pharmacological characteristics that contribute to its efficacy:

- Spectrum of Activity : It has strong activity against gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella, Proteus, and others. However, it lacks activity against gram-positive bacteria and anaerobes .

- Administration : this compound must be administered intravenously or intramuscularly due to low oral bioavailability (approximately 1%) . Dosing frequency can vary based on the severity of the infection, typically every 6 to 12 hours .

- Resistance Considerations : While this compound is resistant to some beta-lactamases, it can be inactivated by extended-spectrum beta-lactamases . Surveillance studies indicate varying resistance patterns among different bacterial strains, highlighting the need for susceptibility testing .

Case Studies and Research Findings

Several studies have documented the clinical effectiveness of this compound across different patient populations:

- Cystic Fibrosis Patients : Nebulized forms of this compound have been shown to reduce pulmonary exacerbations in cystic fibrosis patients by targeting specific bacterial pathogens .

- Pseudomonas aeruginosa Infections : A study involving 494 strains demonstrated a susceptibility rate of 59.5% to this compound among Pseudomonas aeruginosa isolates. This indicates its potential role in managing resistant infections within hospital settings .

- Comparative Efficacy : In clinical trials comparing this compound with other antibiotics such as cefamandole and tobramycin, this compound was found to be at least as effective, particularly for urinary tract infections .

Table 1: Summary of Clinical Applications

| Infection Type | Effectiveness | Notes |

|---|---|---|

| Urinary Tract Infections | High | Effective against Enterobacteriaceae |

| Lower Respiratory Infections | Moderate to High | Used in cystic fibrosis patients |

| Intra-abdominal Infections | High | Effective post-gastrointestinal surgery |

| Septicemia | High | Used for severe bloodstream infections |

| Skin and Soft Tissue Infections | Moderate | Targeting aerobic gram-negative organisms |

作用機序

Aztreonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It specifically binds to penicillin-binding protein 3 (PBP3), an enzyme involved in the crosslinking of peptidoglycan strands in the bacterial cell wall. By blocking this process, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. This mechanism is similar to that of other beta-lactam antibiotics but is unique in its specificity for PBP3 and its resistance to many beta-lactamases .

類似化合物との比較

Aztreonam is unique among beta-lactam antibiotics due to its monocyclic structure and resistance to many beta-lactamases. Similar compounds include:

Penicillins: Beta-lactam antibiotics with a bicyclic structure, including a beta-lactam ring fused to a thiazolidine ring. They are effective against a broad range of bacteria but are susceptible to beta-lactamases.

Cephalosporins: Beta-lactam antibiotics with a bicyclic structure, including a beta-lactam ring fused to a dihydrothiazine ring. They have a broader spectrum of activity than penicillins and are more resistant to beta-lactamases.

Carbapenems: Beta-lactam antibiotics with a bicyclic structure, including a beta-lactam ring fused to a pyrroline ring. They have the broadest spectrum of activity and are highly resistant to beta-lactamases.

This compound’s unique structure and resistance to many beta-lactamases make it a valuable antibiotic for treating infections caused by resistant gram-negative bacteria.

生物活性

Aztreonam is a monobactam antibiotic primarily effective against aerobic Gram-negative bacteria. Its unique structure and mechanism of action distinguish it from other beta-lactam antibiotics, making it a critical option in treating infections caused by resistant strains.

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds with high affinity to penicillin-binding protein 3 (PBP3), disrupting the final stages of peptidoglycan synthesis, which leads to cell lysis mediated by autolytic enzymes. Unlike many beta-lactams, this compound is resistant to hydrolysis by most beta-lactamases, including those produced by resistant Gram-negative bacteria, thereby retaining its efficacy against multi-drug resistant (MDR) strains .

Spectrum of Activity

This compound is particularly effective against:

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

- Enterobacter species

However, it shows no activity against Gram-positive bacteria and anaerobes. Its resistance to hydrolysis by Ambler class B metallo-beta-lactamases (MBLs) enhances its utility in treating infections caused by these resistant organisms .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

- Absorption : Less than 1% absorbed orally; complete absorption via intramuscular injection.

- Volume of Distribution : Approximately 12.6 L.

- Protein Binding : About 56%, independent of dose.

- Metabolism : 6% to 16% metabolized to inactive metabolites.

- Elimination Half-life : Average of 1.7 hours in healthy individuals; prolonged in elderly and those with renal impairment.

- Clearance : Approximately 91 mL/min in healthy subjects .

Resistance Patterns

Recent studies indicate that this compound resistance among various pathogens is increasing. For example, a study reported that 30.43% of blood isolates showed resistance to this compound, with significant implications for treatment protocols in settings with high MDR rates . The emergence of MBL-producing strains poses a particular challenge, as these bacteria can hydrolyze many beta-lactams, including this compound under certain conditions.

Clinical Case Studies

- Case Study on Pseudomonas aeruginosa Infections :

- Combination Therapy Efficacy :

Summary of Research Findings

特性

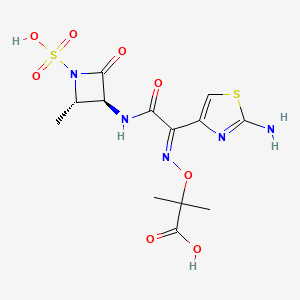

IUPAC Name |

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPBZJONDBGPKJ-IYZXUIDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20244045 | |

| Record name | SQ-28429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99341-02-3, 78110-38-0 | |

| Record name | SQ-28429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099341023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aztreonam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SQ-28429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aztreonam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQ-28429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q55M3D9UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aztreonam is a monobactam antibiotic that acts as a mechanism-based inhibitor of penicillin-binding proteins (PBPs) [, , ]. PBPs are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall [, ]. By binding to and inhibiting PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death.

A: this compound's structure allows it to effectively penetrate the outer membrane of Gram-negative bacteria and reach its target, PBPs, located in the periplasmic space [, ].

A: this compound has the molecular formula C13H17N5O8S2 and a molecular weight of 435.43 g/mol [].

A: Yes, studies have utilized High-Performance Liquid Chromatography (HPLC) with UV detection for this compound quantification. A specific study employed HPLC with UV detection at 292 nm for quantitative determination of this compound in lyophilized powder for injection [].

A: Studies have shown that this compound remains stable when admixed with clindamycin phosphate in both polypropylene syringes and partial-fill glass bottles for at least 48 hours at room temperature [].

A: Research indicates that this compound at a concentration of 125 mg/mL, diluted in either 0.9% sodium chloride or 5% glucose, remains stable in polypropylene syringes for 24 hours at room temperature, even when not protected from light []. This finding is particularly relevant for intensive care units where continuous administration and high concentrations are common.

A: this compound is not known to have intrinsic catalytic properties. Its mechanism of action relies on its ability to bind to and inhibit bacterial enzymes (PBPs) rather than catalyze specific chemical reactions [].

ANone: While the provided abstracts don't delve into specific computational studies, computational chemistry techniques like molecular docking and molecular dynamics simulations could be valuable in understanding this compound's interaction with PBPs and exploring potential modifications for improved efficacy.

A: While the provided abstracts don't directly address this compound SAR, research on a similar monobactam, Tigemonam, suggests that structural modifications can influence stability against specific β-lactamases and affinity for cephalosporinases []. This highlights the potential for SAR studies to optimize this compound's efficacy against resistant strains.

A: Studies on this compound and another monobactam, Nocardicin A, indicate that pH significantly influences their degradation rates in aqueous solutions []. Both antibiotics showed degradation minimums at specific pH values, highlighting the importance of pH control in their formulations.

A: this compound is primarily eliminated through renal excretion []. Studies in patients with liver cirrhosis and ascites showed that while liver disease can impact this compound clearance, even in the presence of ascites, significant levels of the drug are achieved in ascitic fluid [].

A: Research suggests that %fT>MICi (the percentage of time the free drug concentration exceeds the instantaneous minimum inhibitory concentration) is a valuable PK/PD parameter for this compound/Nacubactam []. This parameter considers the synergistic effect of Nacubactam, a β-lactamase inhibitor, in enhancing this compound's activity.

A: In vitro studies have shown that the combination of this compound and Avibactam exhibits promising activity against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli isolates, including those producing metallo-β-lactamases []. Furthermore, this combination demonstrated effectiveness in a Caenorhabditis elegans model infected with a blaKPC-producing K. pneumoniae isolate [].

A: Although generally well-tolerated, this compound has been associated with rare cases of acute renal failure, skin rash, and eosinophilia []. Clinical trials and post-marketing surveillance are crucial for monitoring and characterizing the safety profile of this compound.

A: Yes, this compound lysine for inhalation (AZLI) is available for treating chronic Pseudomonas aeruginosa infections in cystic fibrosis patients [, ]. This route of administration allows for targeted delivery to the lungs, potentially minimizing systemic side effects.

ANone: While the provided abstracts don't explicitly discuss biomarkers for this compound, identifying biomarkers for predicting treatment response or adverse events would be valuable for personalized medicine approaches.

A: High-Performance Liquid Chromatography (HPLC) is frequently employed for this compound quantification, often coupled with UV detection. Specific studies have utilized HPLC with UV detection at 270 nm and 292 nm for analyzing this compound in various formulations [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。